molecular formula C16H15F3N8 B2620789 2-{5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine CAS No. 2415629-16-0

2-{5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine

Cat. No.: B2620789
CAS No.: 2415629-16-0
M. Wt: 376.347
InChI Key: HUQDNXYWZTULIE-UHFFFAOYSA-N
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Description

2-{5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine is a complex organic compound that belongs to the class of triazolopyrazines. These compounds are characterized by a triazole ring fused to a pyrazine ring. The presence of a trifluoromethyl group in the structure significantly enhances its physicochemical and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine involves multiple steps. One common method includes the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate under metal-free conditions . This multi-component reaction is efficient and scalable, providing moderate to good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine stands out due to its unique combination of a triazole ring fused to a pyrazine ring with a trifluoromethyl group. This structure imparts distinct physicochemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-(5-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N8/c17-16(18,19)15-23-22-12-1-2-13(24-27(12)15)25-6-10-8-26(9-11(10)7-25)14-5-20-3-4-21-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQDNXYWZTULIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NN4C(=NN=C4C(F)(F)F)C=C3)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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